molecular formula C15H27NO B4721493 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol

6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol

Cat. No. B4721493
M. Wt: 237.38 g/mol
InChI Key: IYPVXGPQKZYCDE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol, also known as DMHBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMHBA is a synthetic compound that is used in various biological and biochemical studies.

Mechanism of Action

6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol is a small molecule that can penetrate cell membranes and interact with enzymes and other biomolecules. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol is known to inhibit the activity of enzymes that are involved in the biosynthesis of lipids and neurotransmitters. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol can also interact with other biomolecules, such as proteins and nucleic acids, and affect their activity.
Biochemical and Physiological Effects
6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has been shown to have various biochemical and physiological effects. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol can inhibit the activity of enzymes that are involved in the biosynthesis of lipids and neurotransmitters, which can affect cellular signaling and communication. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol can also affect the activity of other biomolecules, such as proteins and nucleic acids, which can affect cellular processes such as gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has several advantages for lab experiments. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol is a synthetic compound that can be easily synthesized in a laboratory setting. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol is also relatively stable and can be stored for long periods without degradation. However, 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has some limitations for lab experiments. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol can interact with other biomolecules and affect their activity, which can complicate the interpretation of experimental results. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol can also have off-target effects, which can affect the validity of experimental results.

Future Directions

There are several future directions for research on 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol. One area of research is to study the activity of 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol in vivo. While 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has been extensively studied in vitro, its activity in vivo is not well understood. Another area of research is to study the potential therapeutic applications of 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol on cellular processes. Overall, 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has significant potential for future research in various fields of science.

Scientific Research Applications

6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has been used in various scientific research studies, particularly in the field of biochemistry and pharmacology. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol is used as a tool to study the activity of enzymes that are involved in the biosynthesis of lipids, such as phosphatidylinositol. 6-(dibutylamino)-3-methyl-2-hexen-4-yn-1-ol has also been used as a probe to study the activity of enzymes that are involved in the biosynthesis of neurotransmitters, such as acetylcholine.

properties

IUPAC Name

(E)-6-(dibutylamino)-3-methylhex-2-en-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-4-6-11-16(12-7-5-2)13-8-9-15(3)10-14-17/h10,17H,4-7,11-14H2,1-3H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPVXGPQKZYCDE-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#CC(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CC#C/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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